molecular formula C18H14N2O3 B7637420 2-(Naphthalen-1-ylamino)-2-oxoethyl pyridine-2-carboxylate

2-(Naphthalen-1-ylamino)-2-oxoethyl pyridine-2-carboxylate

Cat. No.: B7637420
M. Wt: 306.3 g/mol
InChI Key: SBBAHRHOQZANPD-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-ylamino)-2-oxoethyl pyridine-2-carboxylate is a complex organic compound that features both naphthalene and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-1-ylamino)-2-oxoethyl pyridine-2-carboxylate typically involves the reaction of naphthalen-1-ylamine with pyridine-2-carboxylic acid derivatives under specific conditions. One common method includes the use of chloroacetyl chloride to facilitate the formation of the desired ester linkage . The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, such as continuous flow reactors and automated synthesis systems to ensure consistency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-1-ylamino)-2-oxoethyl pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or alter existing ones.

    Reduction: This can be used to modify the oxidation state of the compound.

    Substitution: Commonly involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthalen-1-ylamino-2-oxoethyl pyridine-2-carboxylic acid, while reduction could produce a corresponding alcohol.

Scientific Research Applications

2-(Naphthalen-1-ylamino)-2-oxoethyl pyridine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Naphthalen-1-ylamino)-2-oxoethyl pyridine-2-carboxylate exerts its effects often involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Naphthalen-2-ylamino)-2-oxoethyl pyridine-2-carboxylate
  • 2-(Naphthalen-1-ylamino)-2-oxoethyl pyridine-3-carboxylate

Uniqueness

2-(Naphthalen-1-ylamino)-2-oxoethyl pyridine-2-carboxylate is unique due to its specific structural configuration, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specialized applications .

Properties

IUPAC Name

[2-(naphthalen-1-ylamino)-2-oxoethyl] pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c21-17(12-23-18(22)16-9-3-4-11-19-16)20-15-10-5-7-13-6-1-2-8-14(13)15/h1-11H,12H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBAHRHOQZANPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)COC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809227
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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